N-(2-amino-4-pyridyl)-N'-phenylurea

CKX inhibition cytokinin degradation enzyme kinetics

N-(2-Amino-4-pyridyl)-N'-phenylurea (APPU; C₁₂H₁₂N₄O, MW 228.25 g/mol, XLogP3-AA 1.1) is a synthetic phenylurea-type cytokinin oxidase/dehydrogenase (CKX; EC 1.5.99.12) inhibitor. APPU belongs to the N-phenyl-N'-pyridylurea class, functioning as a competitive inhibitor that binds in a planar conformation at the FAD-proximal substrate site of CKX enzymes.

Molecular Formula C12H12N4O
Molecular Weight 228.25 g/mol
Cat. No. B8331862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-amino-4-pyridyl)-N'-phenylurea
Molecular FormulaC12H12N4O
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)N
InChIInChI=1S/C12H12N4O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H4,13,14,15,16,17)
InChIKeyBYINYFDVBHAJMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Amino-4-pyridyl)-N'-phenylurea (APPU): A Highly Potent and Selective Cytokinin Oxidase/Dehydrogenase (CKX) Inhibitor for Plant Science Procurement


N-(2-Amino-4-pyridyl)-N'-phenylurea (APPU; C₁₂H₁₂N₄O, MW 228.25 g/mol, XLogP3-AA 1.1) is a synthetic phenylurea-type cytokinin oxidase/dehydrogenase (CKX; EC 1.5.99.12) inhibitor [1]. APPU belongs to the N-phenyl-N'-pyridylurea class, functioning as a competitive inhibitor that binds in a planar conformation at the FAD-proximal substrate site of CKX enzymes [2]. Unlike its widely used 2-chloro analog CPPU (forchlorfenuron), APPU carries a 2-amino substituent on the pyridine ring, a modification that fundamentally alters both inhibitory potency and receptor selectivity profiles [2]. The compound is described as one of the most potent inhibitors of CKO in authoritative enzyme databases [1].

Why N-(2-Amino-4-pyridyl)-N'-phenylurea Cannot Be Substituted by Generic Phenylurea CKX Inhibitors


Phenylurea-type CKX inhibitors cannot be treated as interchangeable commodities. The 2-position substituent on the pyridine ring is a critical determinant of both inhibitory potency and selectivity. Replacing the 2-amino group of APPU with a 2-chloro group (yielding CPPU) produces a 21-fold loss in wild-type ZmCKO1 inhibition and, more importantly, a complete inversion of selectivity at the E381 residue [1][2]. Furthermore, CPPU retains significant binding affinity for Arabidopsis cytokinin receptors AHK3 and AHK4, whereas APPU exhibits negligible receptor engagement—a difference with direct consequences for experimental interpretability in cytokinin signaling studies [2]. Even the closely related N-(2-amino-6-chloro-pyridin-4-yl)-N'-phenylurea, while also highly potent, introduces an additional chlorine substituent that alters physicochemical properties and may affect off-target profiles [1]. These structure–activity divergences mean that procurement decisions based solely on compound class membership risk introducing confounding variables into experimental systems.

N-(2-Amino-4-pyridyl)-N'-phenylurea (APPU) vs. Closest Analogs: Quantitative Comparative Evidence for Informed Procurement


Wild-Type CKX Inhibition: APPU Is 21-Fold More Potent Than CPPU on ZmCKO1

On wild-type maize cytokinin oxidase/dehydrogenase (ZmCKO1), APPU exhibits an IC₅₀ of 0.002 µM, compared to 0.042 µM for CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea), representing a 21-fold greater inhibitory potency [1][2]. This head-to-head comparison was conducted under identical assay conditions within the same study and is corroborated by independent database curation [1]. The 2-amino group of APPU, in contrast to the 2-chloro group of CPPU, enables stronger interaction with the active site, translating into a quantitatively meaningful potency advantage.

CKX inhibition cytokinin degradation enzyme kinetics

L492A Mutant CKX: Differential Potency Amplified to ~875-Fold Over CPPU

Against the L492A mutant of ZmCKO1—a variant where the phenylalanine stacking interaction with the FAD cofactor is disrupted—APPU achieves an IC₅₀ of 0.00004 µM (40 pM), while CPPU reaches only 0.035 µM [1][2]. This ~875-fold differential reveals that the 2-amino substituent renders APPU far less dependent on the L492-mediated stacking interaction for high-affinity binding, a property not shared by the 2-chloro analog [3]. In contrast, on E381A and E381S mutants, the potency hierarchy inverts: APPU (IC₅₀ 0.032–0.035 µM) underperforms relative to CPPU (IC₅₀ 0.045–0.055 µM), directly implicating the E381 residue as a critical binding determinant for the 2-amino group [1][2].

mutant enzyme inhibition structure–activity relationship FAD stacking interaction

Cytokinin Receptor Selectivity: APPU Shows Negligible AHK3/AHK4 Binding vs. CPPU

In a bacterial receptor assay assessing binding to Arabidopsis cytokinin receptors AHK3 and AHK4, APPU exhibits negligible binding, whereas CPPU demonstrates clear receptor engagement [1][2]. This qualitative but functionally decisive difference was corroborated by the Amaranthus betacyanin bioassay, where APPU displays only weak intrinsic cytokinin activity compared to CPPU [1]. The structural basis lies in the 2-amino group, which prevents the conformational compatibility required for receptor activation while retaining the planar binding geometry needed for CKX active site occupancy [1].

receptor selectivity cytokinin signaling off-target profiling

Rank Among CKX Inhibitors: APPU Is Documented as One of the Most Potent in Class

Authoritative enzyme databases classify APPU as 'one of the most potent inhibitors of CKO' [1]. Within the curated CKX inhibitor landscape, only N-(2-amino-6-chloro-pyridin-4-yl)-N'-phenylurea shares this qualitative potency designation [1]. The broader class of phenyl- and benzylurea CKX inhibitors typically exhibits IC₅₀ values in the 10⁻⁸ M range for the best compounds, while APPU's wild-type IC₅₀ of 2 × 10⁻⁹ M (0.002 µM) places it an order of magnitude below this class benchmark [2][3]. More recently developed diphenylurea-based CKX inhibitors have achieved sub-nanomolar IC₅₀ values against ZmCKX1 [3], but these are structurally distinct chemotypes that lack the extensive structural characterization available for APPU.

CKX inhibitor ranking benchmark compound enzyme inhibitor potency

Optimal Scientific and Industrial Use Cases for N-(2-Amino-4-pyridyl)-N'-phenylurea (APPU) Based on Quantitative Differentiation


Plant Tissue Culture: Shoot Regeneration Protocols Requiring Clean CKX Inhibition Without Receptor Cross-Activation

In plant tissue culture, cytokinins are essential for shoot organogenesis, but their degradation by endogenous CKX enzymes limits regeneration efficiency. APPU's negligible AHK3/AHK4 binding and weak intrinsic cytokinin activity [1] make it uniquely suited for protocols where CKX inhibition must elevate endogenous cytokinin levels without confounding direct receptor agonism—a limitation of CPPU. The 21-fold greater potency on wild-type ZmCKO1 (IC₅₀ 0.002 µM vs. 0.042 µM) [2][3] further allows lower working concentrations in culture media, reducing solvent (DMSO/ethanol) exposure to explants. Diphenylurea-derived CKX inhibitors have been demonstrated to enhance shoot regeneration in Lobelia, Drosera, and Plectranthus [4], establishing the translational relevance of CKX inhibition for tissue culture; APPU's superior selectivity profile positions it as a preferred tool compound for optimizing such protocols.

Cytokinin Homeostasis Research: Dissecting CKX-Dependent vs. Receptor-Mediated Signaling Pathways

Studies investigating cytokinin signaling require pharmacological tools that can cleanly separate CKX inhibition from receptor activation. APPU is the only commercially described phenylurea CKX inhibitor for which receptor profiling (AHK3/AHK4 binding and Amaranthus bioassay) has been published alongside enzyme inhibition data [1]. The residue-specific differential potency between L492A (IC₅₀ 0.00004 µM) and E381A/S mutants (IC₅₀ 0.032–0.035 µM) [2][3] provides an additional mechanistic dimension: researchers can use this mutant-selective inhibition pattern as a diagnostic fingerprint to confirm CKX-mediated effects in transgenic or mutant plant lines expressing specific CKX isoforms. This level of mechanistic resolution is not available with CPPU or other generic phenylurea analogs.

Agricultural Biostimulant Development: Benchmarking Novel CKX Inhibitor Candidates Against a Structurally Characterized Reference

The development of next-generation CKX inhibitors for yield enhancement in crops such as wheat, barley, and oilseed rape requires a well-characterized reference compound for benchmarking. APPU serves this role uniquely because its co-crystal structure with ZmCKO1 has been solved, confirming competitive binding at the substrate site with hydrogen bonding to Asp169 [1][5]. New inhibitor candidates can be compared against APPU's quantitative profile across multiple dimensions—wild-type IC₅₀ (0.002 µM), L492A IC₅₀ (0.00004 µM), E381A IC₅₀ (0.032 µM), and receptor selectivity (negligible AHK3/AHK4 binding)—to establish whether they offer genuine improvements or merely replicate existing performance. Recent CKX inhibitor development programs achieving sub-nanomolar IC₅₀ values [4] have used diphenylurea scaffolds distinct from the pyridylurea core, and APPU provides the pyridylurea reference point for cross-chemotype comparisons.

Structural Biology and Enzymology: Investigating Flavoenzyme–Inhibitor Interactions via Mutant-Selective Probes

The solved crystal structures of ZmCKO1 in complex with phenylurea inhibitors [5] establish the structural framework for understanding flavoenzyme–inhibitor interactions. APPU's unique mutant selectivity profile—sub-nanomolar potency on L492A (IC₅₀ 0.00004 µM) versus markedly reduced potency on E381A/S (IC₅₀ 0.032–0.035 µM) [2][3]—provides a structure-guided probe for investigating the role of the E381 residue in inhibitor binding across CKX isoforms from different plant species. This residue mimics the active site composition of naturally occurring isozymes CKO4/6 and CKO2/3 [6], making APPU a valuable tool for isoform-selectivity studies that cannot be replicated with CPPU, which shows an inverted and less discriminating mutant inhibition pattern (L492A IC₅₀ 0.035 µM; E381A IC₅₀ 0.045 µM; E381S IC₅₀ 0.055 µM) [3].

Quote Request

Request a Quote for N-(2-amino-4-pyridyl)-N'-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.